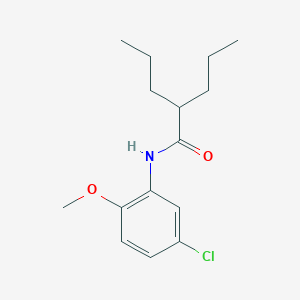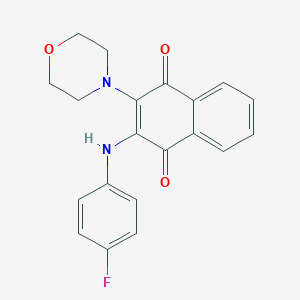
N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide is a chemical compound that belongs to the class of drugs known as gabapentinoids. It is commonly referred to as clonidine and is used in the treatment of chronic pain, neuropathic pain, and anxiety disorders. Clonidine is known to have a high affinity for the α2-adrenergic receptor and is believed to work by reducing the release of norepinephrine, a neurotransmitter that is involved in the regulation of pain and anxiety.
Mecanismo De Acción
The mechanism of action of clonidine is believed to involve the activation of α2-adrenergic receptors in the central nervous system. This leads to a reduction in the release of norepinephrine, a neurotransmitter that is involved in the regulation of pain and anxiety. By reducing the release of norepinephrine, clonidine is able to reduce pain and anxiety in patients with these conditions.
Biochemical and Physiological Effects:
Clonidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of norepinephrine, as well as to reduce the activity of the sympathetic nervous system. Clonidine has also been shown to reduce the production of cytokines, which are involved in the inflammatory response. Additionally, clonidine has been shown to have a positive effect on sleep quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clonidine has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of α2-adrenergic receptor activation. Clonidine is also relatively inexpensive and widely available, making it a cost-effective option for use in laboratory experiments. However, clonidine does have some limitations. It has a relatively short half-life, which can make it difficult to maintain consistent levels in experimental animals. Additionally, clonidine has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on clonidine. One area of interest is the potential use of clonidine in the treatment of opioid use disorder. Several studies have suggested that clonidine may be effective in reducing the severity of withdrawal symptoms in patients undergoing opioid detoxification. Another area of interest is the potential use of clonidine in the treatment of post-traumatic stress disorder (PTSD). Some studies have suggested that clonidine may be effective in reducing the symptoms of PTSD, although more research is needed to confirm these findings. Finally, there is interest in developing new analogs of clonidine that may have improved efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of clonidine involves a multistep process that begins with the reaction of 2-methoxybenzaldehyde with propylmagnesium bromide to form 2-methoxy-1-phenylpropan-1-ol. The second step involves the reaction of this compound with thionyl chloride to form 2-methoxy-1-phenylpropan-1-ol chloride. The third step involves the reaction of this compound with 5-chloro-2-methoxyaniline to form the final product, N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide.
Aplicaciones Científicas De Investigación
Clonidine has been extensively studied for its potential therapeutic applications in the treatment of chronic pain, neuropathic pain, and anxiety disorders. Several studies have demonstrated the efficacy of clonidine in reducing pain and anxiety in patients with these conditions. Clonidine has also been shown to have a positive effect on sleep quality and to reduce the incidence of opioid-induced hyperalgesia.
Propiedades
Fórmula molecular |
C15H22ClNO2 |
|---|---|
Peso molecular |
283.79 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H22ClNO2/c1-4-6-11(7-5-2)15(18)17-13-10-12(16)8-9-14(13)19-3/h8-11H,4-7H2,1-3H3,(H,17,18) |
Clave InChI |
QRVRLIKGKYSWRU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)Cl)OC |
SMILES canónico |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)
![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)


![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)


![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)